Benzyl 2-(diethoxyphosphoryl)acetate

Organic Synthesis Peptide Chemistry Protecting Group Strategy

Benzyl 2-(diethoxyphosphoryl)acetate (CAS 7396-44-3), also referred to as benzyl diethylphosphonoacetate, is an organophosphorus compound belonging to the class of phosphonoacetate esters. This compound is a liquid at room temperature with a molecular formula of C13H19O5P and a molecular weight of 286.26 g/mol.

Molecular Formula C13H19O5P
Molecular Weight 286.26 g/mol
CAS No. 7396-44-3
Cat. No. B1267749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(diethoxyphosphoryl)acetate
CAS7396-44-3
Molecular FormulaC13H19O5P
Molecular Weight286.26 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC(=O)OCC1=CC=CC=C1)OCC
InChIInChI=1S/C13H19O5P/c1-3-17-19(15,18-4-2)11-13(14)16-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
InChIKeyOTRQFHJPBPUOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(diethoxyphosphoryl)acetate (CAS 7396-44-3) Procurement and Application Profile for Research


Benzyl 2-(diethoxyphosphoryl)acetate (CAS 7396-44-3), also referred to as benzyl diethylphosphonoacetate, is an organophosphorus compound belonging to the class of phosphonoacetate esters [1]. This compound is a liquid at room temperature with a molecular formula of C13H19O5P and a molecular weight of 286.26 g/mol [2]. Its primary established role is as a reagent in organic synthesis, most notably for the Horner-Wadsworth-Emmons (HWE) olefination to synthesize α,β-unsaturated esters, and as a building block for more complex molecules like orthogonally protected amino acids [3][4].

Why Benzyl 2-(diethoxyphosphoryl)acetate Cannot Be Readily Substituted by Other Phosphonoacetates


Phosphonoacetate reagents are not generally interchangeable due to the profound influence of their ester substituents on critical reaction parameters. For example, the substitution pattern on the phosphoryl group directly impacts the geometrical (E/Z) selectivity in Horner-Wadsworth-Emmons (HWE) olefinations, a principle well-established in the literature [1]. The benzyl ester group of Benzyl 2-(diethoxyphosphoryl)acetate provides a unique orthogonality in synthetic routes, enabling selective deprotection via hydrogenolysis, a feature not shared by the more common ethyl or methyl phosphonoacetate esters [2]. Therefore, substituting this compound with a generic analog can lead to a complete failure in achieving the desired chemoselectivity, geometrical outcome, or overall yield in multi-step syntheses, necessitating a compound-specific, evidence-based selection.

Quantitative Differentiation of Benzyl 2-(diethoxyphosphoryl)acetate (CAS 7396-44-3) vs. Alternatives


Orthogonal Deprotection Advantage of the Benzyl Ester in Multi-Step Synthesis

The primary quantifiable differentiation for Benzyl 2-(diethoxyphosphoryl)acetate is its role in enabling orthogonal protecting group strategies, a function for which ethyl or methyl phosphonoacetates are unsuitable. A specific and validated application involves its use as a starting material to introduce a benzyl-protected phosphorylacetate moiety, which is later deprotected under neutral hydrogenolysis conditions without affecting other base- or acid-labile groups in the molecule. This orthogonal strategy is critical for achieving a successful 11-step synthesis, ultimately delivering the target compound in a 6.5% overall yield from commercially available materials [1].

Organic Synthesis Peptide Chemistry Protecting Group Strategy

Synthetic Accessibility and Efficiency for Scale-Up

The synthesis of Benzyl 2-(diethoxyphosphoryl)acetate is well-established and can be achieved with high efficiency, a crucial factor for procurement when considering cost and availability for larger-scale work. A documented procedure using a Michaelis-Arbuzov reaction between benzyl bromoacetate and triethyl phosphite provides the crude target compound in an 80.3% calculated yield . This high-yielding, one-step protocol from commercially available precursors demonstrates a robust and scalable synthetic accessibility, providing a benchmark for evaluating sourcing costs or in-house production.

Process Chemistry Reagent Synthesis Scale-Up

Reagent for Carbohydrate and Glycomimetic Synthesis via HWE Olefination

This compound has a demonstrated and specific application as a reagent for Horner-Wadsworth-Emmons (HWE) olefination in the synthesis of complex carbohydrates and their derivatives. It has been specifically employed to synthesize derivatives of KDO (3-Deoxy-D-manno-2-octulosonic Acid) and KDN (3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid) . These are key components of bacterial lipopolysaccharides, making the resulting products valuable tools for studying bacterial cell walls and developing novel antibacterial agents.

Carbohydrate Chemistry Glycobiology HWE Reaction

Optimal Use Cases for Benzyl 2-(diethoxyphosphoryl)acetate Based on Differentiated Evidence


Multi-Step Synthesis of Complex Bioactive Molecules Requiring Orthogonal Deprotection

This compound is the ideal choice when a synthetic route requires the introduction of a phosphorylacetate moiety that can be deprotected independently of other acid- or base-sensitive protecting groups. The benzyl ester can be cleaved by hydrogenolysis, a neutral and orthogonal condition. As demonstrated in the 11-step synthesis of orthogonally protected Ahad (6.5% overall yield), the use of Benzyl 2-(diethoxyphosphoryl)acetate is critical to the success of the overall strategy [1]. This makes it a strategic procurement for projects in medicinal chemistry, peptide synthesis, and complex natural product total synthesis.

Scale-Up and Process Chemistry Where Synthetic Accessibility is Key

For projects moving beyond the milligram scale, the reliable and high-yielding synthesis of this compound (80.3% yield from benzyl bromoacetate and triethyl phosphite) makes it an attractive and cost-effective reagent. This is in contrast to more complex phosphonoacetates that may require multi-step or low-yielding preparations. Its well-understood synthesis supports a more stable and predictable supply chain for internal use or when sourcing large quantities for development work.

Synthesis of Carbohydrate Derivatives for Studying Bacterial Cell Wall Biology

Researchers focused on glycobiology and the development of novel antibacterial agents can use Benzyl 2-(diethoxyphosphoryl)acetate as a validated reagent. Its documented use in HWE reactions to synthesize derivatives of the bacterial sugar components KDO and KDN provides a specific, literature-supported entry point. This allows scientists to bypass reagent screening and proceed directly with a known and effective building block for their target molecules.

Technical Documentation Hub

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